
6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones. It has been found to exhibit various biological activities, making it a potential candidate for drug development.
科学的研究の応用
Antimicrobial and Antimalarial Agents
Quinoline derivatives have been synthesized for their potential as antimicrobial and antimalarial agents. For instance, novel quinoline-based 1,2,3-triazoles have shown promising activity against various microorganisms and the malaria parasite P. falciparum. The synthetic route for these compounds starts from commercially available 6-bromo-2-chloro-quinolin-3-carbaldehyde, leading to the production of derivatives with significant biological activities (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Cancer Research
Quinoline derivatives also find applications in cancer research. For example, isoxazolquinoxalin derivatives have been synthesized and evaluated for their potential as anticancer drugs. These compounds, including a novel isoxazolequinoxaline derivative (IZQ), have been explored for their structural characteristics, DFT calculations, Hirshfeld surface analysis, and docking studies predicting anti-cancer activity against human proteins (Abad et al., 2021).
Luminescence and Magnetic Properties
The synthesis of lanthanide complexes based on quinoline derivatives, such as 2-[(4-bromo-phenylimino)-methyl]-quinolin-8-ol, reveals applications in the field of materials science, specifically in slow magnetization relaxation and photoluminescence. These complexes exhibit characteristic luminescence and magnetic properties, making them interesting for potential technological applications (Chu et al., 2018).
Antitubercular Activity
Quinoline derivatives have been designed and synthesized for their antimycobacterial activity against Mycobacterium tuberculosis. A series of 3-benzyl-6-bromo-2-methoxy-quinolines and related compounds were evaluated in vitro, showing significant growth inhibition of mycobacterial activity. These findings indicate the potential of quinoline derivatives in developing new antitubercular drugs (Upadhayaya, Vandavasi, Vasireddy, Sharma, Dixit, & Chattopadhyaya, 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one involves the synthesis of the quinoline ring system followed by the addition of the phenylpenta-2,4-dienoyl group and the bromine atom. The final step involves the addition of the phenyl group to the quinoline ring system.", "Starting Materials": [ "2-aminobenzophenone", "ethyl acetoacetate", "benzaldehyde", "phenylacetylene", "bromine" ], "Reaction": [ "Step 1: Synthesis of 2-aminobenzophenone by reacting benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate", "Step 2: Synthesis of 6-bromo-2-aminobenzophenone by reacting 2-aminobenzophenone with bromine in acetic acid", "Step 3: Synthesis of 6-bromo-4-phenyl-2-aminobenzophenone by reacting 6-bromo-2-aminobenzophenone with phenylacetylene in the presence of a palladium catalyst", "Step 4: Synthesis of 6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one by reacting 6-bromo-4-phenyl-2-aminobenzophenone with pent-2,4-dienoyl chloride in the presence of a base such as triethylamine", "Step 5: Synthesis of 6-bromo-4-phenyl-3-((2E,4E)-5-phenylpenta-2,4-dienoyl)quinolin-2(1H)-one by reacting 6-bromo-4-phenyl-3-(pent-2,4-dienoyl)quinolin-2(1H)-one with phenylmagnesium bromide in the presence of a catalyst such as copper iodide" ] } | |
CAS番号 |
139888-29-2 |
分子式 |
C26H18BrNO2 |
分子量 |
456.339 |
IUPAC名 |
6-bromo-4-phenyl-3-[(2E,4E)-5-phenylpenta-2,4-dienoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C26H18BrNO2/c27-20-15-16-22-21(17-20)24(19-12-5-2-6-13-19)25(26(30)28-22)23(29)14-8-7-11-18-9-3-1-4-10-18/h1-17H,(H,28,30)/b11-7+,14-8+ |
InChIキー |
WCMYEHBDQFVYLU-HPIZBCMHSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



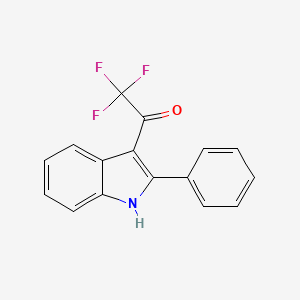
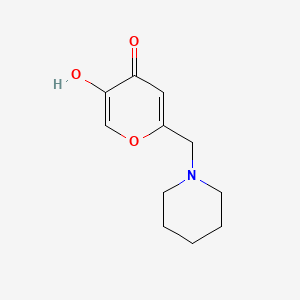


![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)
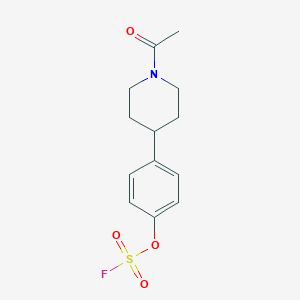
![4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2929856.png)
![2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929858.png)
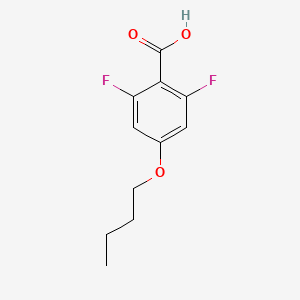
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2929860.png)
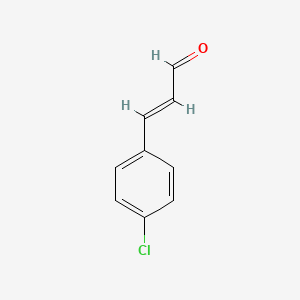
![3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2929863.png)
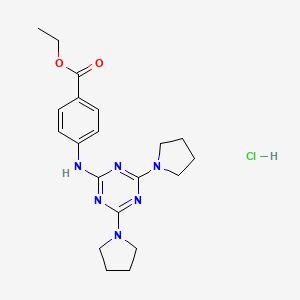
![Ethyl 6-carbamoylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2929865.png)